3-Ethylbenzothiazolium iodide

Description

Structural Classification within Quaternary Benzothiazolium Salts

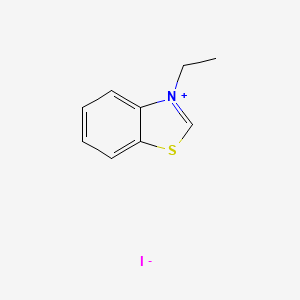

3-Ethylbenzothiazolium iodide is an organic salt classified as a quaternary benzothiazolium salt. Its molecular structure is defined by a benzothiazole (B30560) nucleus, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. The defining feature of this class of compounds is the quaternization of the nitrogen atom within the thiazole ring. In the case of this compound, this involves the attachment of an ethyl group (-C₂H₅) to the nitrogen atom, resulting in a permanent positive charge on the nitrogen. This cationic charge is balanced by a negatively charged iodide ion (I⁻), forming an ionic compound.

The key structural characteristics are:

Benzothiazole Core : A bicyclic heteroaromatic system providing a stable scaffold.

Quaternary Ammonium (B1175870) Group : The nitrogen atom is bonded to three atoms within the heterocyclic ring and one exocyclic ethyl group, creating a positively charged center. This feature enhances its solubility in polar solvents. cymitquimica.com

Iodide Counter-ion : An iodide anion that balances the positive charge of the benzothiazolium cation. cymitquimica.com

These structural attributes dictate the compound's chemical reactivity and physical properties, making it a valuable precursor and participant in various chemical transformations.

Table 1: Structural and Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-ethyl-1,3-benzothiazol-3-ium iodide |

| Molecular Formula | C₉H₁₀INS |

| Quaternary Cation | 3-Ethylbenzothiazolium |

| Counter-ion | Iodide |

Historical Context and Evolution in Organic Synthesis

The history of this compound is intrinsically linked to the broader development of cyanine (B1664457) dye chemistry, which began in the mid-19th century. The initial synthesis of a cyanine dye by Charles Hanson Greville Williams in 1856 set the stage for investigations into this class of compounds. A pivotal moment came in 1873 when Hermann Wilhelm Vogel discovered that these dyes could act as spectral sensitizers in photographic emulsions, a discovery that revolutionized the field of photography.

The quest for more stable and effective sensitizing dyes led researchers in the early 20th century to explore various heterocyclic nuclei. The incorporation of the benzothiazole moiety was a significant step forward, offering enhanced stability and desirable optical properties compared to earlier dyes. The synthesis of N-alkylbenzothiazolium iodides, the parent class of this compound, became a fundamental step in creating these advanced dyes. The general method involves the treatment of a benzothiazole derivative with an alkyl iodide. rsc.org For instance, a method for preparing the closely related 3-ethyl-2-methylbenzothiazolium iodide involved the quaternization of 2-methyl benzothiazole by refluxing it with ethyl iodide in a pressure bottle for an extended period. ijcrt.org

Beyond its role in dye synthesis, 3-Ethylbenzothiazolium bromide, a closely related salt, gained prominence in the mid-20th century as a catalyst for acyloin and benzoin (B196080) condensations, which are crucial carbon-carbon bond-forming reactions in organic synthesis. This catalytic activity highlighted a new dimension of utility for benzothiazolium salts, moving them beyond precursors for dyes to active participants in complex organic transformations.

Research Significance and Scope of Investigation

The scientific importance of this compound stems from its versatility as a building block and functional molecule in several key areas of chemical research.

Table 2: Major Research Applications of this compound

| Research Area | Specific Application of this compound |

|---|---|

| Dye Synthesis | A crucial precursor for synthesizing cyanine and hemicyanine dyes used as photographic sensitizers and fluorescent probes. ijcrt.org |

| Fluorescent Sensors | Used to construct fluorescent probes for the detection of specific analytes, such as cyanide ions and surfactants like sodium dodecyl sulfate (B86663) (SDS). nih.govrsc.org |

| Catalysis | The benzothiazolium core acts as a catalyst in important organic reactions like the benzoin condensation. |

| Materials Science | Employed in the modification of conductive polymers for applications in optoelectronic devices. solubilityofthings.com |

| Ionic Liquids | Serves as a precursor for the synthesis of benzothiazolium-based ionic liquids, which are studied as alternative "green" solvents. researchgate.net |

A primary area of investigation has consistently been its use as a key intermediate in the synthesis of cyanine dyes. These dyes are noted for their strong absorption in the visible and near-infrared regions of the spectrum, making them invaluable for applications ranging from biological imaging to optical data storage. solubilityofthings.com For example, this compound can be condensed with other chemical species to create complex dye structures. rsc.org

In recent years, research has expanded to include the development of chemosensors. Scientists have designed and synthesized novel sensors by conjugating the 3-ethylbenzothiazolium unit with other molecules. These sensors can detect specific ions or molecules, such as cyanide, through observable changes in color or fluorescence. nih.gov A cationic fluorescent probe prepared from this compound has demonstrated high selectivity for detecting sodium dodecyl sulfate (SDS), an industrially significant surfactant. rsc.org

Furthermore, the compound is a precursor to a class of materials known as ionic liquids, which are salts that are liquid at low temperatures. researchgate.net Its role as a catalyst, particularly in facilitating reactions like the benzoin condensation, continues to be an area of interest for synthetic chemists. In the realm of materials science, the benzothiazole moiety is explored for its potential in creating materials with unique electronic and optical properties, including the modification of conductive polymers. solubilityofthings.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.HI/c1-2-10-7-11-9-6-4-3-5-8(9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSBIZJDTNTELP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CSC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883952 | |

| Record name | Benzothiazolium, 3-ethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3119-94-6 | |

| Record name | Benzothiazolium, 3-ethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3119-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazolium ethiodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazolium, 3-ethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 3-ethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylbenzothiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Ethylbenzothiazolium Iodide

Quaternization Reactions of 2-Methylbenzothiazole (B86508)

The most direct and widely employed method for the synthesis of 3-ethylbenzothiazolium iodide is through the quaternization of 2-methylbenzothiazole. This reaction involves the alkylation of the tertiary nitrogen atom within the benzothiazole (B30560) ring system, leading to the formation of a quaternary ammonium (B1175870) salt.

Ethylation with Alkyl Iodides: Reaction Conditions and Optimizations

The ethylation of 2-methylbenzothiazole is typically achieved using ethyl iodide. This reaction is a classic example of a Menschutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt by reaction with an alkyl halide. The kinetics of the quaternization of 2-methylbenzothiazole with various alkyl iodides, including ethyl iodide, have been studied in nitrobenzene. The reactivity order is found to be methyl iodide > ethyl iodide > n-propyl iodide. ias.ac.in

The general procedure involves heating 2-methylbenzothiazole with a molar excess of ethyl iodide, often in a suitable solvent or neat. The selection of the solvent can influence the reaction rate and yield. While the reaction can be performed without a solvent, employing polar aprotic solvents can facilitate the dissolution of the reactants and stabilize the charged transition state, thereby accelerating the reaction.

Optimization of the reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that can be adjusted include:

Temperature: Increasing the reaction temperature generally accelerates the rate of quaternization. However, excessively high temperatures can lead to the decomposition of reactants or products, or the formation of unwanted byproducts.

Molar Ratio of Reactants: Using a slight excess of the ethylating agent, ethyl iodide, can help to drive the reaction to completion and ensure the full conversion of the 2-methylbenzothiazole.

Reaction Time: The optimal reaction time is dependent on the temperature and concentration of the reactants. Monitoring the reaction progress, for instance by thin-layer chromatography (TLC), can help in determining the point of maximum conversion.

A typical laboratory-scale synthesis might involve refluxing 2-methylbenzothiazole with ethyl iodide in a solvent like acetonitrile (B52724) or allowing the neat reactants to react at an elevated temperature for several hours.

Table 1: Reaction Parameters for the Ethylation of 2-Methylbenzothiazole

| Parameter | Condition | Rationale |

| Ethylating Agent | Ethyl Iodide | Provides the ethyl group for quaternization. |

| Solvent | Nitrobenzene, Acetonitrile, or neat | Polar solvents can accelerate the reaction. |

| Temperature | Elevated (e.g., reflux) | Increases the reaction rate. |

| Catalyst | Typically not required | The reaction proceeds via nucleophilic attack. |

Reagent Purity and Product Purification Strategies

The purity of the starting materials, 2-methylbenzothiazole and ethyl iodide, is paramount for obtaining a high-quality product. Impurities in the 2-methylbenzothiazole can lead to the formation of undesired quaternary salts, while impurities in the ethyl iodide may introduce unwanted side reactions.

Upon completion of the reaction, the crude this compound often precipitates from the reaction mixture, especially upon cooling. However, further purification is generally necessary to remove unreacted starting materials and any byproducts. Common purification strategies include:

Recrystallization: This is the most common method for purifying solid this compound. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol (B145695) or methanol (B129727) are often effective solvents for this purpose. The crude product is dissolved in the hot solvent, and upon cooling, the purified crystals of this compound precipitate out, leaving impurities in the solution.

Washing: The crude product can be washed with a solvent in which the desired product is insoluble, but the impurities are soluble. For instance, washing with a non-polar solvent like diethyl ether can help to remove unreacted, less polar starting materials.

The purity of the final product can be assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Derivatization from this compound

This compound is a versatile precursor for the synthesis of a wide range of dyes, particularly polymethine, cyanine (B1664457), and hemicyanine dyes. The key to its reactivity lies in the activated methyl group at the 2-position, which is rendered acidic by the electron-withdrawing effect of the positively charged quaternary nitrogen atom. This allows for facile deprotonation in the presence of a base, generating a reactive nucleophilic intermediate.

Formation of Polymethine and Cyanine Dye Structures

Polymethine and cyanine dyes are characterized by a conjugated system of a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. The synthesis of symmetrical trimethine cyanine dyes from this compound can be achieved by condensation with a suitable one-carbon unit, such as triethyl orthoformate, in the presence of a basic catalyst like pyridine. nih.gov

The reaction mechanism involves the initial formation of a reactive intermediate from this compound, which then attacks the triethyl orthoformate. This is followed by reaction with a second molecule of the benzothiazolium salt to form the symmetrical trimethine cyanine dye.

Table 2: Synthesis of a Symmetrical Trimethine Cyanine Dye

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |

| 3-Ethyl-2-methylbenzothiazolium iodide | Triethyl orthoformate | Pyridine | Symmetrical Trimethine Cyanine Dye |

Synthesis of Hemicyanine Analogs

Hemicyanine dyes are a subclass of cyanine dyes where one of the nitrogen-containing heterocycles is replaced by an aromatic amine moiety. The synthesis of hemicyanine dyes from this compound typically involves a condensation reaction with an aromatic aldehyde or ketone. jetir.orgijcrt.org

This reaction is often carried out in the presence of a basic catalyst, such as piperidine (B6355638) or triethylamine, and in a solvent like a mixture of absolute ethanol and dimethylformamide (DMF). jetir.org The base facilitates the deprotonation of the active methyl group of the benzothiazolium salt, which then undergoes a Knoevenagel-type condensation with the carbonyl group of the aldehyde or ketone. Subsequent dehydration leads to the formation of the extended conjugated system of the hemicyanine dye.

For example, the condensation of 3-ethyl-2-methylbenzothiazolium iodide with Michler's ketone (4,4'-bis(dimethylamino)benzophenone) in the presence of piperidine yields a hemicyanine dye. jetir.org The reaction mixture is typically refluxed for several hours to ensure complete reaction. jetir.org

Conjugate Formation with Aldehydes and Ketones

The formation of conjugates with aldehydes and ketones is a fundamental reaction for the synthesis of various dye structures from this compound. This reaction, often a Knoevenagel condensation, is a versatile method for extending the π-conjugated system of the benzothiazole core. sigmaaldrich.comwikipedia.org

The reactivity of the aldehyde or ketone plays a significant role in the reaction outcome. Aromatic aldehydes, particularly those with electron-donating substituents, are common partners in these condensations. The choice of the carbonyl compound allows for the fine-tuning of the spectral properties of the resulting dye.

The general reaction scheme involves the base-catalyzed condensation of the active methyl group of this compound with the carbonyl group of an aldehyde or ketone. This reaction is a cornerstone in the synthesis of a vast array of styryl and hemicyanine dyes with applications in various fields. mdpi.com

Table 3: Examples of Aldehydes and Ketones Used in Hemicyanine Dye Synthesis

| Carbonyl Compound | Product Type |

| 4-(Dimethylamino)benzaldehyde | Styryl Hemicyanine Dye |

| 4,4'-Bis(dimethylamino)benzophenone | Hemicyanine Dye |

| Substituted Chalcones | Hemicyanine Dye ijcrt.org |

Advanced Synthetic Approaches for Functionalized Benzothiazolium Systems

The development of advanced synthetic methodologies has significantly broadened the accessibility and diversity of functionalized benzothiazolium systems. These methods move beyond simple N-alkylation and focus on the introduction of a wide array of substituents onto the benzothiazole core, enabling the fine-tuning of their chemical and physical properties. Key strategies include direct C-H functionalization, the use of phosphonium (B103445) salt intermediates, and transition-metal-catalyzed cross-coupling reactions.

Transition metal-catalyzed reactions have also emerged as a powerful tool for creating functionalized benzothiazines, which are closely related structural analogs. Methodologies have been developed for the synthesis of 1,2-benzothiazines bearing diverse groups at the 3 and 4 positions. researcher.life These methods utilize transition metal-catalyzed C−H activation to react pyridylbenzothiazines with partners like dioxazolones, tosyl azide, alkenes, alkynes, and diaryliodonium salts. researcher.life This approach is noted for its broad substrate scope and high functional group tolerance. researcher.life

Furthermore, the synthesis of 2-(perfluoroalkylthio)benzothiazolium (BT-SRF) salts represents a specialized synthetic route to a unique class of functionalized systems. nih.gov These compounds serve as valuable reagents for the deoxygenative perfluoroalkylthiolation of alcohols. nih.gov The synthesis is a two-step procedure starting from 2-mercaptobenzothiazole (B37678) (MBT), which is first reacted with a perfluoroalkyl iodide and sodium hydride, followed by further transformation to the benzothiazolium salt. nih.gov

The table below summarizes various advanced synthetic approaches for functionalizing benzothiazole and related systems, highlighting the diversity of achievable substitutions.

| Methodology | Reagents/Catalysts | Functional Groups Introduced | Reference |

| C-H Functionalization via Phosphonium Intermediates | Triphenylphosphine, various nucleophiles | Ethers, amines, C–N biaryls | acs.org |

| Transition Metal-Catalyzed C-H Activation | Transition metals, dioxazolones, alkynes, etc. | Pyridyl, amide, sulfonamide, alkenyl, aryl groups | researcher.life |

| S-Perfluoroalkylation | Perfluoroalkyl iodide, NaH | Perfluoroalkylthio groups (e.g., -SC2F5, -SC3F7) | nih.gov |

| Iodine-Mediated Cyclization | I2, DMSO | Acyl groups | nih.gov |

Detailed research findings indicate that the choice of synthetic route can be tailored to introduce specific functionalities. For example, iodine-mediated synthesis allows for the creation of 3-acylbenzothiadiazine 1,1-dioxides from acetophenones and 2-aminobenzenesulfonamides, demonstrating a metal-free approach to cyclization and functionalization. nih.gov Similarly, visible-light-promoted methods have been developed for the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes, offering an efficient and environmentally friendly alternative that avoids transition-metal catalysts. mdpi.com These advanced strategies collectively provide a robust toolkit for the synthesis of a wide range of functionalized benzothiazolium systems for various applications.

Advanced Chemical Reactivity and Transformation Mechanisms

Electron Transfer and Redox Processes

The redox chemistry of 3-Ethylbenzothiazolium iodide is a pivotal aspect of its reactivity, influencing its stability and reaction pathways.

The electrochemical properties of N-alkylbenzothiazolium salts have been investigated to understand their electron transfer capabilities. Cyclic voltammetry studies reveal that these compounds undergo reduction at the C2 position of the benzothiazolium ring. The process typically involves a one-electron transfer to form a transient radical species.

The voltammetric behavior is influenced by the solvent, the electrode material, and the specific substituents on the benzothiazolium core. For instance, the oxidation of benzo[a]pyrene (B130552), studied by cyclic voltammetry at a boron-doped diamond electrode, showed an irreversible oxidation step at a high positive potential. nih.gov While a different compound, this illustrates the type of data obtained from such studies. The reduction of the 3-ethylbenzothiazolium cation is expected to be a key feature of its cyclic voltammogram.

The iodide counter-ion also has its own redox chemistry. The one-electron reduction of triiodide (I₃⁻), which can form in solutions containing iodide and iodine, has been studied extensively. nih.gov This process is rapid and diffusion-controlled, highlighting the electrochemical activity of the anionic part of the salt. nih.gov

Table 1: Illustrative Voltammetric Data for a Benzothiazole (B30560) Derivative (Note: This data is for a related benzothiazole derivative and is intended to be illustrative of the type of results obtained from voltammetric studies.)

| Parameter | Value |

| Oxidation Peak Potential (Epa) | +1.07 V (vs. Ag/AgCl) |

| Reduction Peak Potential (Epc) | Not well-defined (irreversible) |

| Method | Square-Wave Stripping Voltammetry |

| Working Electrode | Boron-Doped Diamond |

| Supporting Electrolyte | Britton-Robinson buffer (pH 2.0) |

This interactive table is based on data for benzo[a]pyrene oxidation and serves as an example of voltammetric analysis. nih.gov

Oxidative Pathways: The benzothiazole core can undergo oxidative degradation under strong oxidizing conditions. For instance, oxidation of benzothiazoles with sulfate (B86663) radicals proceeds via electron transfer from the benzo ring, leading to hydroxylated intermediates. acs.org Another pathway involves the oxidative ring-opening of the thiazole (B1198619) moiety. Under the action of oxidants like magnesium monoperoxyphthalate, benzothiazole can be converted to an acylamidobenzene sulfonate ester. scholaris.ca This reaction is thought to proceed through a nucleophilic attack by water at the C2 position, facilitated by the oxidant, leading to the cleavage of the thiazole ring. scholaris.ca

Reductive Pathways: The reduction of the 3-ethylbenzothiazolium cation is initiated by a one-electron transfer to the C2 position, generating a neutral radical. This radical can then dimerize or undergo further reduction to form a 2,3-dihydrobenzothiazole derivative. The specific pathway and the stability of the intermediates are dependent on the reaction conditions and the nature of the reducing agent.

Nucleophilic and Electrophilic Reactivity of the Benzothiazolium Core

The electron-deficient nature of the benzothiazolium ring governs its reactivity towards nucleophiles, while its derivatives can be susceptible to electrophilic attack.

The C2 position of the 3-ethylbenzothiazolium cation is highly electrophilic and is the primary site for nucleophilic attack. This reactivity is a cornerstone of its role in various chemical transformations. Nucleophiles, such as amines, alkoxides, and carbanions, readily add to the C2 carbon. This addition can lead to the formation of stable adducts or can be the initial step in more complex reaction sequences, such as ring-opening or the formation of ylides.

For example, the reaction with a base can lead to the deprotonation of a substituent at the C2 position, if present, or to the addition of a hydroxide (B78521) ion, which can initiate ring cleavage.

The benzothiazolium ring itself is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the positively charged quaternary nitrogen. libretexts.org However, structures derived from the reduction of the benzothiazolium ring, such as 2,3-dihydrobenzothiazoles (benzothiazolines), possess an electron-rich aromatic ring that is activated towards electrophilic substitution. acs.org

These dihydro derivatives can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The substitution pattern is directed by the activating effect of the nitrogen atom and the steric hindrance of the heterocyclic ring.

Reaction Intermediates and Transition States in Condensation Reactions

This compound, like other thiazolium salts, can act as a catalyst for condensation reactions, most notably the benzoin (B196080) condensation. This catalysis proceeds through the formation of key reactive intermediates.

The catalytic cycle begins with the deprotonation of the C2-hydrogen of the benzothiazolium salt by a base to form a nucleophilic N-heterocyclic carbene (NHC). This NHC then attacks the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate known as the Breslow intermediate. This intermediate is a key species in thiazolium-catalyzed reactions. researchgate.net

Table 2: Key Intermediates in Benzothiazolium-Catalyzed Benzoin Condensation

| Intermediate | Description | Role in Catalytic Cycle |

| N-Heterocyclic Carbene (NHC) | A nucleophilic carbene formed by deprotonation of the thiazolium salt. | Initiates the catalytic cycle by attacking the aldehyde. |

| Breslow Intermediate | A tetrahedral adduct formed from the NHC and an aldehyde. | A key intermediate that rearranges to form the nucleophilic enaminol. |

| Enaminol | A resonance-stabilized species with a nucleophilic carbon. | The active nucleophile that attacks the second aldehyde molecule. |

This interactive table outlines the crucial intermediates in the catalytic cycle of benzoin condensation mediated by benzothiazolium salts.

Isomerization Phenomena in Derived Merocyanine (B1260669) Dyes

Merocyanine dyes derived from this compound are known for their complex and fascinating isomerization behavior. This phenomenon involves the reversible transformation between different structural isomers, each possessing distinct physical and chemical properties. The isomerization process can be triggered by various stimuli, most notably light (photoisomerization) and changes in the chemical environment. rug.nl The merocyanine form itself is not a single structure but rather a family of different isomers. rug.nl

A prominent type of conformational isomerism observed in merocyanine dyes derived from this compound is E/Z isomerism, which occurs around the carbon-carbon double bonds of the polymethine chain. mpg.deresearchgate.net This type of isomerism is a form of stereoisomerism where the arrangement of substituents around a double bond differs. docbrown.infoyoutube.com The E (entgegen) and Z (zusammen) notation is used to describe the configuration of the substituents on the double bond.

Research on photoswitchable styryl merocyanine dyes based on a benzothiazolium platform has demonstrated the occurrence of reversible E–Z photoisomerization. mpg.deresearchgate.net Upon irradiation with visible light, for instance at a wavelength of 450 nm, the dye can be converted from one isomer to the other. mpg.deresearchgate.net Typically, one of the isomers is thermodynamically more stable, while the other is metastable and is formed upon irradiation. mpg.deresearchgate.net The transition from the generally less stable Z-form to the E-form is expected to result in a gain of energy. researchgate.net

The existence of these isomers can be observed through spectroscopic methods, such as UV-Vis spectroscopy. mpg.deresearchgate.net The electronic absorption spectra of these dyes often show distinct bands corresponding to the different isomeric forms present in the solution. mdpi.com For example, in a study of a merocyanine dye derived from a benzothiazolium precursor, two forms of the dye were observed in solution, with the longest wavelength absorption corresponding to the merocyanine form. mdpi.com The extensive conjugation in the structure of the merocyanine dye leads to strong absorption in the visible region. mdpi.com

The stability of the different isomers of merocyanine dyes derived from this compound is profoundly influenced by the surrounding solvent and various molecular interactions. nih.gov The merocyanine isomer is particularly sensitive to its immediate molecular environment, and both specific and non-specific interactions can mediate the equilibrium between the isomers. scispace.com

Solvents can stabilize different isomers to varying extents, thereby shifting the equilibrium between them. mdpi.com The phenomenon of solvatochromism, where the color of a solution changes with the polarity of the solvent, is a clear indicator of these strong solute-solvent interactions. nih.gov For instance, polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727) have been found to stabilize the merocyanine form of certain benzothiazolium-derived dyes. mpg.demdpi.com In contrast, in less polar solvents, other isomeric forms may be more prevalent. mdpi.com

Hydrogen bonding is a particularly important interaction that can stabilize merocyanine isomers. In aqueous media, the stabilization of the merocyanine form can be attributed to hydrogen bonding interactions with water molecules. researchgate.net This interaction can lower the ground state energy of the merocyanine form, making it more favorable. researchgate.net Similarly, in mixtures of water and DMSO, the solvation environment plays a crucial role in the stability of protonated merocyanine photoacids. researchgate.net While these photoacids have limited stability in pure water, their stability can be dramatically extended in water-DMSO mixtures. researchgate.net

Other molecular interactions that influence isomer stability include electrostatic interactions, aromatic π-stacking, and hydrophobic and hydrophilic interactions with both neighboring dye molecules and solvent molecules. nih.gov The charge distribution within the merocyanine molecule is highly affected by solvent polarity, which in turn influences its stability and interactions. doi.org For example, the zwitterionic nature of the open merocyanine form contributes to its enhanced stability in polar solvents like water. mdpi.com

The table below illustrates the effect of solvent polarity on the visible absorption of a merocyanine dye derived from a benzothiazolium platform, indicating the presence of different isomeric forms.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

|---|---|---|

| Dichloromethane | 8.93 | 574 |

| Acetone | 20.7 | 576 |

| Ethanol | 24.6 | 582 |

| Methanol | 32.7 | 584 |

| Acetonitrile (B52724) | 37.5 | 577 |

| Dimethylformamide (DMF) | 38.3 | 588 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 590 |

Data sourced from a study on a merocyanine dye derived from a benzothiazolium platform, illustrating the shift in absorption maximum with solvent polarity, which reflects the stabilization of different isomeric forms. mdpi.com

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.

For a derivative of 3-Ethylbenzothiazolium iodide, specifically 2-(4-(dimethylamino)styryl)-3-ethylbenzothiazolium iodide, the ¹H NMR spectrum in deuterated chloroform (CDCl₃) provides key structural information. Protons on the benzothiazolium ring system and the ethyl group exhibit characteristic chemical shifts. For instance, the protons of the ethyl group typically appear as a quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group, a pattern dictated by spin-spin coupling with neighboring protons. A reported ¹H NMR spectrum for a similar compound showed a quartet for the methylene protons at 4.45 ppm and a triplet for the methyl protons at 1.44 ppm, both with a coupling constant (J) of 7.2 Hz rsc.org. The aromatic protons of the benzothiazolium core and the styryl moiety resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their specific shifts and multiplicities depending on their substitution pattern and electronic environment rsc.org.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms libretexts.orguoi.gr. In this compound and its derivatives, the carbon atoms of the benzothiazolium ring are expected to appear in the aromatic region of the spectrum (110-150 ppm) compoundchem.comoregonstate.edu. The carbons of the ethyl group will have distinct shifts, with the methylene carbon appearing further downfield than the methyl carbon due to the proximity of the electronegative nitrogen atom libretexts.orgdocbrown.info. For example, in iodoethane, the carbon attached to the iodine atom has a chemical shift of 20.6 ppm, while the methyl carbon is at -1.1 ppm docbrown.info. Similar trends are expected for the ethyl group in this compound.

| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ (Ethyl) | 1.44 | Triplet | 7.2 |

| -CH₂ (Ethyl) | 4.45 | Quartet | 7.2 |

| Aromatic H | 7.43-8.93 | Multiplet | 7.2 - 8.4 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula nih.govnih.gov.

In the mass spectrum of a related compound, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide, the molecular weight is reported as 466.4 g/mol nih.gov. For iodoethane, a simpler molecule containing an ethyl group and iodine, the parent molecular ion peak ([M]⁺) is observed at an m/z of 156, corresponding to [C₂H₅I]⁺ docbrown.info. The fragmentation pattern in the mass spectrum provides further structural information. For instance, the loss of an ethyl radical from the molecular ion of iodoethane results in an ion at m/z 127, corresponding to the iodine cation ([I]⁺) docbrown.info. Similarly, cleavage of the C-I bond can lead to the formation of the ethyl cation ([C₂H₅]⁺) at m/z 29 docbrown.info. These characteristic fragmentation patterns aid in the structural elucidation of the parent molecule.

HRMS can distinguish between ions with the same nominal mass but different elemental compositions, a critical capability for confirming the identity of unknown compounds or metabolites nih.govmdpi.com. This high precision is essential for verifying the molecular formula of this compound and its derivatives.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. These techniques are particularly useful for studying conjugated systems and dyes, such as those derived from this compound.

Analysis of Absorption in the Visible Region

Derivatives of this compound often exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The position of the maximum absorption wavelength (λmax) is influenced by the extent of the π-conjugated system. For example, a new benzothiazole (B30560) dye, Th-C23, which is a styryl derivative of thioflavin T, has an absorption maximum at 520 nm in aqueous solution bsu.by. The absorption spectra of iodine and its charge-transfer complexes are also well-documented, with gaseous I₂ absorbing light in the yellow region of the visible spectrum scribd.comfsu.edu. The specific λmax of this compound derivatives can be tuned by modifying their chemical structure, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence Quenching Mechanisms in Dye Derivatives

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The intensity of fluorescence can be decreased by a process called quenching ossila.comaxispharm.com. For benzothiazole-based dyes, fluorescence quenching can occur through various mechanisms, including dynamic (collisional) quenching and static quenching researchgate.netfiveable.me. In dynamic quenching, the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation axispharm.com. In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state axispharm.comfiveable.me.

For some benzothiazole polymethine dyes, a key fluorescence-quenching process is torsional relaxation, where rotation of molecular fragments leads to non-radiative decay bsu.by. The rate of this process can be influenced by the viscosity of the solvent; in more viscous solutions, the torsional motion is restricted, leading to an increase in fluorescence quantum yield bsu.by. The study of fluorescence quenching is crucial for applications such as fluorescent probes and sensors, where changes in fluorescence intensity are used to detect the presence of specific analytes researchgate.netnih.gov.

Solvatochromic Shifts and Solvent Polarity Effects

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent slideshare.netbau.edu.lb. This effect is observed in the UV-Vis absorption and fluorescence spectra of many dyes, including derivatives of this compound. The position of the absorption and emission maxima can shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) depending on the interaction between the dye and the solvent molecules slideshare.netbiointerfaceresearch.com.

The polarity of the solvent can affect the energy levels of the ground and excited states of the dye molecule to different extents, leading to a change in the energy of the electronic transition ekb.egsemanticscholar.org. For instance, an increase in solvent polarity can cause a red shift in the n→π* absorption of carbonyl compounds slideshare.net. The study of solvatochromic shifts provides valuable information about the electronic structure of the dye and its interactions with the surrounding medium bau.edu.lbmdpi.com. For some coumarin-based chromophores derived from this compound, visible absorption and fluorescence spectra were measured in solvents of varying polarity, such as methanol (B129727), dichloromethane, and N,N-dimethylformamide, to investigate their solvatochromic behavior koreascience.kr.

| Solvent | Effect on λmax | Type of Shift |

| Increasing Polarity | Shift to shorter wavelength | Hypsochromic (Blue Shift) |

| Decreasing Polarity | Shift to longer wavelength | Bathochromic (Red Shift) |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and analyzing the conformational structure of a compound.

The IR spectrum of a molecule provides a "fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of its chemical bonds vscht.cz. For a derivative of this compound, characteristic IR absorption bands would be expected for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the benzothiazole ring, and the vibrations of the ethyl group rjpbcs.comresearchgate.net. For instance, C-H stretching vibrations for aromatic compounds typically appear in the range of 3100-3000 cm⁻¹, while those for alkanes are found below 3000 cm⁻¹ vscht.cz. The C=C stretching vibrations in aromatic rings usually give rise to bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman and IR activity are different; some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa researchgate.net. This complementarity is particularly useful for analyzing the structure of complex molecules. The analysis of both IR and Raman spectra can provide a more complete picture of the vibrational modes and, consequently, the molecular structure of this compound.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1220-1020 |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

While a specific, publicly available crystal structure determination for this compound is not readily found in prominent databases, the principles of single-crystal XRD analysis are well-established for similar organic iodide salts. For instance, in related molecular salts, the crystal structure is often characterized by specific interactions, such as hydrogen bonds, which can link the cationic and anionic components into chains or more complex supramolecular assemblies.

The crystallographic analysis of a related molecular salt, (E)-2-benzyl-1,3-diphenylisothiouronium iodide, reveals how the cation and iodide anion are linked by N—H⋯I hydrogen bonds, forming chains within the crystal lattice. This illustrates the type of detailed structural information that can be obtained through single-crystal XRD.

A typical crystallographic data table, which would be generated from a single-crystal XRD experiment on this compound, would include the following parameters:

Table 1: Representative Crystallographic Data for an Organic Iodide Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.486 |

Note: This data is representative of a fused triazolo/thiadiazole derivative and is provided for illustrative purposes. mdpi.com

Such data provides the fundamental framework for understanding the solid-state packing and intermolecular interactions that govern the material's properties.

Advanced Time-Resolved Spectroscopic Studies

Time-resolved spectroscopy encompasses a suite of techniques designed to probe the dynamics of excited electronic states on extremely short timescales, from picoseconds to femtoseconds. These methods are essential for understanding the photophysical and photochemical pathways of molecules like this compound.

Transient absorption spectroscopy is a pump-probe technique that allows for the observation of short-lived excited states. An initial laser pulse (the pump) excites the sample, and a subsequent, time-delayed pulse (the probe) measures the absorption spectrum of the excited species. By varying the delay between the pump and probe pulses, the evolution of the excited state can be tracked in real-time.

For benzothiazole-based cyanine (B1664457) dyes, which are structurally related to this compound, transient absorption spectroscopy reveals complex dynamics following photoexcitation. For example, in studies of 3,3'-diethylthiacarbocyanine iodide (DTCI), differential transient absorption spectra show the formation and decay of the triplet state. researchgate.net These spectra are characterized by a depletion of the ground state absorption and the appearance of new absorption bands corresponding to the excited triplet state (T-T absorption).

The key findings from such studies on analogous compounds can be summarized in a data table:

Table 2: Transient Absorption Characteristics of a Related Thiacarbocyanine Dye

| Feature | Wavelength (nm) | Observation |

|---|---|---|

| Ground State Bleach | ~550 - 600 | Depletion of the ground state population |

| Triplet-Triplet Absorption | ~650 and ~820 | Positive absorption bands of the excited triplet state |

| Triplet State Decay | - | Biexponential decay kinetics, indicating different triplet species or environments |

Note: Data is based on studies of 3,3'-diethylthiacarbocyanine iodide in the presence of DNA. researchgate.net

These transient spectral features provide a window into the picosecond dynamics of the molecule, including the rates of intersystem crossing and the lifetime of the triplet state.

Upon absorption of light, molecules like this compound are promoted to an excited electronic state. They can then return to the ground state through several relaxation pathways, including fluorescence, internal conversion, and intersystem crossing to a triplet state. The efficiency and timescale of these processes are dictated by the molecule's structure and its interaction with the surrounding environment.

For thiazole (B1198619) orange (TO), an asymmetric cyanine dye containing a benzothiazole moiety, ultrafast excited-state dynamics have been extensively studied. researchgate.netnih.gov In aqueous solutions, the fluorescence of the monomeric form is very weak, with a lifetime on the order of a single picosecond. nih.gov This rapid, non-radiative decay is often attributed to intramolecular torsional motion, where the different parts of the molecule twist relative to each other in the excited state. This twisting provides an efficient pathway for the molecule to return to the ground state without emitting light.

The excited-state lifetimes of these and related dyes are highly sensitive to their environment. For instance, when the intramolecular rotation is restricted, such as when the dye binds to DNA or is in a viscous solvent, the fluorescence quantum yield and lifetime increase significantly.

Table 3: Excited State Lifetimes of Thiazole Orange (TO) Monomer in Water

| Decay Component | Lifetime (ps) | Associated Process |

|---|---|---|

| Ultrafast | ~1 ps | Non-radiative decay via intramolecular twisting and solvent relaxation |

| Slower | ~34 ps | Attributed to quenched dimer species or other aggregate forms |

Note: This data is for the related compound Thiazole Orange in aqueous solution. researchgate.netnih.gov

These findings highlight that the primary relaxation pathway for many benzothiazole-based dyes in solution is a rapid, non-radiative decay driven by torsional dynamics. Understanding these fundamental processes is key to designing molecules with specific photophysical properties for applications such as fluorescent probes and photosensitizers.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties.

Prediction of Molecular Geometry and Electronic Properties

DFT calculations are a standard method for optimizing molecular geometry to find the lowest energy structure. This process determines key structural parameters. For 3-Ethylbenzothiazolium iodide, this would involve calculating the specific bond lengths, bond angles, and dihedral angles of the 3-Ethylbenzothiazolium cation.

Following geometry optimization, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. However, specific values for this compound are not available in the reviewed literature.

Table 5.1: Hypothetical DFT-Calculated Properties for 3-Ethylbenzothiazolium Cation This table is for illustrative purposes only, as specific data could not be located.

| Property | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Energy Barrier Calculations for Conformational Changes

Molecules can exist in different spatial arrangements or conformations due to the rotation around single bonds. For this compound, a key conformational change would be the rotation of the ethyl group attached to the nitrogen atom. DFT methods can be used to calculate the energy profile of this rotation, identifying the most stable (lowest energy) and least stable (highest energy) conformations. The energy difference between these points represents the energy barrier to rotation. Such calculations provide insight into the molecule's flexibility and the relative populations of its conformers at a given temperature. No studies detailing these energy barriers for this compound were found.

Reactivity Descriptors and Aromaticity Indices (e.g., Fukui Functions, NICS)

Conceptual DFT provides a framework for quantifying chemical reactivity. Reactivity descriptors, such as Fukui functions, are used to identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. These functions help predict the regioselectivity of chemical reactions.

Aromaticity, a key concept in chemistry, can be evaluated using indices like the Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of a ring system to determine its aromatic, anti-aromatic, or non-aromatic character. While the benzothiazolium core is expected to be aromatic, specific Fukui function maps and NICS values for the 3-ethyl derivative are not documented in the literature.

Quantum Mechanical Approaches to Solvation

The properties of a molecule can be significantly influenced by its solvent environment. Quantum mechanical solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.

Simulation of Solvatochromic Shifts

Solvatochromism refers to the change in a substance's color—and thus its UV-Visible absorption spectrum—when dissolved in different solvents. Time-Dependent Density Functional Theory (TD-DFT) combined with solvation models is a common approach to simulate these solvatochromic shifts. By calculating the electronic transition energies in various solvents, researchers can predict how the absorption wavelength will change with solvent polarity. This is particularly relevant for dye molecules like benzothiazolium salts. However, a specific TD-DFT study simulating the solvatochromic shifts for this compound could not be located.

Molecular Dynamics (MD) Simulations for Excited State Dynamics

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. When combined with quantum mechanical calculations (ab initio MD), they can be used to investigate the behavior of molecules after they absorb light and enter an electronic excited state. These simulations can track the ultrafast processes of energy relaxation, charge transfer, and conformational changes that occur in picoseconds or femtoseconds. Such studies are crucial for understanding the photophysics and photochemistry of dyes, but no research applying these methods to the excited-state dynamics of this compound was identified.

Theoretical Descriptions of Benzothiazolium-Based Ionic Liquids

Computational chemistry and theoretical investigations provide significant insights into the fundamental properties and behavior of benzothiazolium-based ionic liquids, including this compound. These studies, often employing methods such as Density Functional Theory (DFT) and Monte Carlo simulations, are crucial for understanding molecular structure, electronic properties, and interaction mechanisms at a molecular level.

Theoretical studies on benzothiazolium derivatives explore a range of properties to predict their behavior and potential applications. Key areas of investigation include the analysis of Mulliken charge distribution and Fukui indices, which help in identifying the reactive centers within the molecule. For instance, in related benzothiazolium compounds, these analyses have shown that the active sites can be distributed throughout the molecule, influencing their reactivity.

Furthermore, computational models are utilized to calculate important thermodynamic parameters. These include activation energy (Ea), standard entropy (ΔS°), and standard enthalpy (ΔH°), which are vital for understanding the kinetics and thermodynamics of processes involving these ionic liquids.

Below is a representative table outlining the types of theoretical data that are typically generated for benzothiazolium-based ionic liquids through computational studies.

Table 1: Representative Theoretical Data for Benzothiazolium-Based Ionic Liquids

| Parameter | Description | Typical Method of Calculation |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. | Density Functional Theory (DFT) |

| Mulliken Atomic Charges | Describes the distribution of electron density among the atoms in the molecule. | DFT |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, indicating reactivity. | DFT |

| Thermodynamic Properties | Includes enthalpy, entropy, and Gibbs free energy of formation. | DFT |

Applications and Research Utility of 3 Ethylbenzothiazolium Iodide and Its Derivatives

Precursor in the Synthesis of Functional Dyes for Spectroscopic Research

3-Ethylbenzothiazolium iodide serves as a foundational precursor in the synthesis of a diverse range of functional dyes, particularly hemicyanines, styryl dyes, and thiacarbocyanines. researchgate.net Its utility stems from the reactivity of the methyl group at the 2-position of the benzothiazolium ring, which is activated by the quaternized nitrogen atom. This activation allows for condensation reactions with various aldehydes and other electrophilic reagents to create extended conjugated systems responsible for the dyes' characteristic spectroscopic properties.

A common synthetic route involves the Knoevenagel condensation of a 2-methylbenzothiazolium salt, such as 3-ethyl-2-methylbenzothiazolium iodide, with an aromatic aldehyde. mdpi.com This reaction typically occurs in the presence of a basic catalyst like piperidine (B6355638), leading to the formation of styryl dyes. mdpi.com By varying the structure of the aldehyde, researchers can fine-tune the resulting dye's absorption and emission wavelengths. The introduction of different substituents into the dye structure can lead to a red shift (bathochromic shift) in the absorption maximum. researchgate.netcolab.ws For instance, the synthesis of (E)-3-heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide is achieved by refluxing 3-heptyl-2-methylbenzo[d]thiazol-3-ium iodide with 4-thiomorpholinobenzaldehyde in the presence of piperidine. mdpi.com

The general synthetic scheme for these dyes allows for the creation of extensive libraries of compounds with tailored photophysical properties, making them valuable tools for various spectroscopic applications.

Derivatives of this compound are extensively developed as fluorogenic probes for biological research. mdpi.com These dyes often exhibit solvatochromism, where their absorption and fluorescence spectra change with the polarity of the solvent, and can act as "light-on" fluorescent probes. mdpi.comresearchgate.net A key application is in the detection and imaging of nucleic acids (DNA and RNA) and for visualizing cellular components in living cells. mdpi.comresearchgate.net

For example, styryl dyes synthesized from benzothiazolium precursors demonstrate a significant increase in fluorescence intensity upon binding to biopolymers like dsDNA and RNA. mdpi.comresearchgate.net This fluorogenic response is crucial for their use as imaging agents. Dyes incorporating a benzothiazolium scaffold have been successfully used for staining and imaging the cellular organelles of HeLa cells. mdpi.com The introduction of different alkyl chains on the quaternary nitrogen, such as a heptyl group instead of an ethyl group, can lead to improved photophysical properties for these applications. mdpi.com

Benzothiadiazole (BTD) derivatives, which share structural motifs with benzothiazole-derived dyes, are also recognized as privileged building blocks for fluorescent probes used in molecular and cellular imaging. researchgate.netresearchgate.net These probes are valued for their high quantum yield, large Stokes shifts, and stability, making them excellent alternatives to commercially available dyes like DAPI for high-quality live cell imaging. researchgate.netresearchgate.net

Table 1: Spectroscopic Properties of a Benzothiazolium-Derived Dye in Different Solvents Data derived from studies on analogous benzothiazolium structures.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Dioxane | 2.2 | 488 | 627 |

| Chloroform | 4.8 | 506 | 638 |

| Acetonitrile (B52724) | 37.5 | 496 | 654 |

| Methanol (B129727) | 32.7 | 494 | 660 |

| Water | 80.1 | 468 | 668 |

Thiacarbocyanine dyes, which are synthesized from benzothiazolium salts, are historically significant as spectral sensitizers in photographic emulsions. researchgate.net Their function is to extend the light sensitivity of silver halide crystals to longer wavelengths of the visible spectrum (e.g., green and red light), to which the silver halides are not naturally sensitive.

The effectiveness of these dyes as sensitizers is directly related to their molecular structure, which facilitates strong absorption in the visible region. The synthesis allows for the creation of bicationic monochromophoric hemicyanine dyes based on benzothiazolestyrylium residues. researchgate.net These dyes can be incorporated into photoinitiating systems. For example, dye-photoinitiating systems consisting of N-[3-(4-methylpyridino)propyl]-2-(p-substituted styryl)benzothiazolium dihalides as the chromophore and an electron donor have been prepared to act as efficient photoinitiators for free-radical polymerization in the visible-light region. researchgate.net The introduction of iodine atoms into the dye structure can shift the absorption maximum to the red and can also reveal low-intensity, long-wave absorption shoulders corresponding to singlet-triplet transitions, which are relevant in photosensitization processes. researchgate.netcolab.ws

Catalytic Roles in Organic Transformations

Beyond their use as dye precursors, this compound and related onium iodides are recognized for their catalytic activity in various organic transformations. The presence of both a nucleophilic iodide anion and an organic cation allows these salts to participate in multiple catalytic cycles.

Organo-onium iodides, including structures analogous to this compound, function as effective metal-free, nucleophilic catalysts. nih.gov A prime example is in the synthesis of cyclic carbonates from epoxides and carbon dioxide, a key reaction for CO2 utilization. nih.gov In this process, the iodide ion acts as the nucleophile, attacking the epoxide ring to open it. The resulting alkoxide then reacts with CO2.

To enhance catalytic efficiency under milder conditions, bifunctional onium iodide catalysts bearing a hydrogen-bond donor moiety have been developed. This bifunctional design facilitates the epoxide ring-opening step. nih.gov These catalytic systems have also been successfully applied to the solvent-free synthesis of other important heterocycles, such as 2-oxazolidinones and cyclic thiocarbonates, from epoxides. nih.gov

The iodide component of this compound can play a crucial role in photoredox radical reactions. beilstein-journals.orgnih.gov In these reactions, visible light is used to generate reactive radical intermediates from stable precursors. Iodide ions can participate in these processes in several ways. nih.gov

One common mechanism involves the formation of an electron donor-acceptor (EDA) complex. For instance, a complex can form between an iodide salt and another reagent, which upon photoexcitation, facilitates a single electron transfer (SET) to generate the desired radical species. beilstein-journals.orgurfu.ru This approach has been utilized in a wide range of organic transformations, including alkylations, alkenylations, cyclizations, and iodinations. beilstein-journals.orgnih.gov The combination of an iodide salt with triphenylphosphine (PPh3) under blue light irradiation has emerged as a powerful catalytic system for photoredox transformations. beilstein-journals.org

Table 2: Examples of Iodide-Mediated Photoredox Reactions

| Reaction Type | Key Reagents | Light Source | Description |

| Decarboxylative Alkylation | N-acyloxyphthalimide, NaI/PPh3 | Blue Light | Generates alkyl radicals from carboxylic acid derivatives. |

| Iododecarboxylation | Aliphatic Carboxylate, LiI/PPh3 | 456 nm Blue Light | Converts aliphatic carboxylates into alkyl iodides. beilstein-journals.org |

| C-H Arylation | 2-phenylimidazo[1,2-a]pyridine, Aryl Iodide | Visible Light | Forms a halogen-bonded complex that generates an aryl radical upon photoexcitation. urfu.ru |

| Cascade Carbocyclization | Ene-vinylidenecyclopropane, Thiol | Visible Light | An iodine radical addition initiates a cascade cyclization to form polycyclic derivatives. rsc.org |

Iodide salts are valuable catalysts and reagents in the synthesis of heterocyclic compounds. rsc.org The iodide ion can be oxidized in situ to an electrophilic iodine species (I+) that triggers electrophilic cyclization reactions. rsc.org This strategy, known as iodocyclization, is a mild and efficient method for constructing a wide variety of oxygen-, nitrogen-, and sulfur-containing heterocycles from unsaturated precursors like alkynes. rsc.org

Furthermore, hypervalent iodine reagents, which can be generated catalytically involving iodide, are widely employed in organic synthesis for their reactivity, which is similar to that of some heavy metals but with lower toxicity. researchgate.net These reagents can mediate a variety of transformations to produce heterocyclic structures. researchgate.net The use of aromatic iodides, generated through various methods, as precursors in transition metal-catalyzed cross-coupling reactions is another powerful strategy for building complex heterocyclic scaffolds. mdpi.com

Development of Chemical Sensors and Chemo-sensing Systems

The unique photophysical properties of this compound and its derivatives have led to their application in the development of sophisticated chemical sensors. These compounds are integral to creating systems that can detect and quantify specific ions and molecules through changes in their fluorescence.

Fluorescent Sensors for Anion Detection (e.g., Cyanide)

Derivatives of this compound have been successfully utilized in the creation of fluorescent sensors for the detection of anions, with a notable application in identifying cyanide (CN⁻). One such sensor, designated as SU-1, which is chemically known as (E)-3-ethyl-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)benzo[d]thiazol-3-ium iodide, has demonstrated high sensitivity and selectivity for cyanide ions in both water and living cells. spectroscopyonline.com This sensor was synthesized using a microwave-assisted method, which is a more environmentally friendly and efficient approach compared to conventional techniques, while still yielding a high-purity product. spectroscopyonline.com The SU-1 sensor is capable of detecting cyanide at an exceptionally low detection limit of 0.27 nM, a level that is significantly below the maximum acceptable concentration in drinking water as set by the World Health Organization. spectroscopyonline.com The high selectivity of SU-1 for cyanide over other anions is a critical feature that minimizes the likelihood of false positives in complex environmental samples. spectroscopyonline.com

The detection mechanism of these types of sensors often involves a "turn-on" or "turn-off" fluorescence response upon binding with the target anion. For instance, a novel fluorescent sensor combining phenothiazine and indolium moieties exhibits a specific reaction with cyanide ions. rsc.org The nucleophilic addition of cyanide to the indolium part of the sensor disrupts intramolecular charge transfer, leading to a visible color change from purple to colorless and the emission of blue fluorescence. rsc.org This specific chemical interaction ensures that the sensor responds selectively to the presence of cyanide. rsc.org Similarly, other cyanine-based probes have been developed that show a distinct color change from orange to colorless in the presence of cyanide, a change that can be observed with the naked eye. nih.gov

The practical application of these sensors has been demonstrated through the successful detection of cyanide in real-world environmental water samples and for live-cell imaging in neuronal cells. spectroscopyonline.com

Mechanisms of Fluorescence Quenching and Binding Interactions

The functionality of many fluorescent sensors is based on the principle of fluorescence quenching, where the interaction between the sensor molecule and the target analyte leads to a decrease in the fluorescence intensity. The iodide ion, present in this compound, can itself act as a fluorescence quencher. researchgate.net The mechanisms behind fluorescence quenching are varied and can include processes such as electron transfer, energy transfer, and the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov

Collisional quenching is a common mechanism where the excited fluorophore is deactivated upon contact with the quencher. nih.gov For instance, potassium iodide is a well-known collisional quencher for rhodamine dyes. researchgate.net The quenching efficiency is dependent on factors such as the concentration of the quencher and the accessibility of the fluorophore.

In the context of anion detection, the binding of the target anion to the sensor molecule can induce a conformational change or an electronic perturbation that either enhances or quenches the fluorescence. The interaction of a cyanide ion with a sensor can occur through nucleophilic addition to an electron-deficient part of the sensor molecule. nih.govmdpi.com This binding event can alter the intramolecular charge transfer (ICT) characteristics of the molecule, thereby causing the fluorescence to be "quenched" or turned off. mdpi.com For example, the nucleophilic attack of cyanide on a carbonyl group within a sensor molecule can induce an ICT effect that leads to fluorescence quenching. mdpi.com The specificity of this interaction is crucial for the selective detection of the target anion.

Biological Research Probes (Non-Clinical Applications)

The fluorescent properties of this compound and its derivatives make them valuable tools in biological research, particularly in non-clinical settings. These compounds are employed as probes for visualizing cellular structures and studying dynamic cellular processes.

Staining of Bacterial Cells and Biological Specimens in Fluorescence Microscopy

Cyanine (B1664457) dyes, a class of compounds that includes this compound derivatives, are utilized for staining bacterial cells in fluorescence microscopy. nih.gov These dyes can differentiate between live and dead bacteria, as well as between different types of bacteria. For instance, some fluorescent dyes are membrane-impermeant and therefore only enter and stain cells with compromised membranes, which is indicative of cell death. virginia.edu Propidium iodide is a classic example of a dye used to selectively stain dead cells. biotium.com

The staining process involves the uptake of the dye by the bacterial cells, leading to an increase in the fluorescence quantum yield of the dye. nih.gov The microenvironment within the bacterial cell is more restrictive than the surrounding medium, which contributes to the enhancement of fluorescence. nih.gov Different staining kits are available that use a combination of dyes to distinguish between live and dead bacteria, as well as between Gram-positive and Gram-negative strains. biotium.com For example, a combination of a membrane-permeant green fluorescent dye that stains all bacteria and a membrane-impermeant red fluorescent dye that stains only dead bacteria allows for the simultaneous visualization of both populations. virginia.edubiotium.com

The kinetics of the staining process can be influenced by factors such as the dye concentration and the number of cells, although in some cases, the staining kinetics have been found to be largely independent of these parameters. nih.gov

Optical Probes for Cell Membrane Potential Studies

Derivatives of this compound, specifically certain cyanine dyes, are employed as optical probes to measure cell membrane potential. nih.gov These voltage-sensitive dyes can detect changes in the electrical potential across the plasma membrane of cells, as well as the membranes of intracellular organelles. nih.gov The mechanism by which these dyes report on membrane potential can vary. nih.gov

One mechanism involves the potential-dependent accumulation of the dye within the cell or organelle. nih.gov Permeant, cationic dyes will accumulate in cells with a more negative internal potential, leading to a change in fluorescence intensity. nih.gov Another mechanism involves a rapid, potential-dependent change in the partitioning of the dye between the membrane and the aqueous environment, or a change in the dye's orientation within the membrane. nih.gov These rapid changes can be detected as small but fast alterations in fluorescence or absorption. nih.gov

While these probes are powerful tools, their application requires careful optimization for each specific cell type and experimental condition. The ratio of dye to membrane must be adjusted to achieve the optimal fluorescence response, and a calibration curve is necessary to relate the observed fluorescence changes to the actual membrane potential. nih.gov

Intracellular Bioimaging in Cell Lines

The ability of this compound derivatives to fluoresce within cellular environments makes them suitable for intracellular bioimaging. These probes can be used to visualize specific organelles and track dynamic processes within living cells. nih.gov For example, the previously mentioned SU-1 sensor, a derivative of this compound, has been used for live-cell imaging of neuronal cells to detect intracellular cyanide. spectroscopyonline.com

Investigational Studies on Apoptosis Induction and Cell Motility in Cancer Cell Lines (e.g., Src Inhibition)

The tyrosine kinase Src is a known promoter of cancer cell migration, invasion, proliferation, and survival in various cancer types. biorxiv.org Consequently, inhibiting its activity is a key target in the development of new cancer therapies. nih.gov While direct studies on this compound's effect on Src inhibition are not prominent, research on other benzothiazole-containing compounds highlights the potential of this chemical class.

One such derivative, AC-93253 iodide, has demonstrated potent inhibitory effects on the activity of Src and Src-related proteins. nih.gov This inhibition has been shown to significantly suppress cancer cell proliferation, colony formation, invasion, and migration in non-small cell lung cancer (NSCLC) cell lines. nih.gov The mechanism of action involves the regulation of multiple Src-related pathways, suggesting that compounds with a similar benzothiazole (B30560) core could exhibit comparable activities. nih.gov

Another novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cell lines. nih.govmdpi.com This compound was found to be highly cytotoxic to these cancer cells, inducing classic apoptotic symptoms such as DNA fragmentation and nuclear condensation. nih.govmdpi.com The underlying mechanism appears to be the suppression of the PI3K/AKT signaling pathway, a critical pathway in cell survival and proliferation. nih.govmdpi.com

Furthermore, various other synthesized benzothiazole derivatives have shown cytotoxicity against a range of cancer cell lines, with some demonstrating features of apoptosis, such as the enhancement of caspase-3 levels. nih.gov The anti-proliferative activity of these compounds underscores the potential of the benzothiazole scaffold in developing new anti-cancer agents. nih.gov

Interactive Table: Investigational Benzothiazole Derivatives in Cancer Research

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effects | Potential Mechanism of Action |

| AC-93253 iodide | Non-small cell lung cancer (NSCLC) | Inhibition of proliferation, colony formation, invasion, and migration | Src inhibition and modulation of Src-related pathways nih.gov |

| PB11 | U87 (glioblastoma), HeLa (cervix cancer) | Cytotoxicity, apoptosis induction, DNA fragmentation | Suppression of PI3K/AKT signaling pathway nih.govmdpi.com |

| Mannich bases of benzothiazole | HepG2, MCF-7, HeLa | Cytotoxicity, apoptosis | Enhancement of caspase-3 levels nih.gov |

| Thiourea containing benzothiazole | U-937 | Anti-proliferative activity | Not specified nih.gov |

Applications in Optical Storage Media Research

The application of this compound in optical storage media is not directly documented in available research. However, the benzothiazole moiety is a key component in a class of dyes known as cyanine dyes, which have been explored for their use in optical storage media. researchgate.net

Cyanine dyes are characterized by a conjugated carbon chain linking two nitrogen atoms, often part of heterocyclic systems like benzothiazole. researchgate.net The length of this chain and the nature of the heterocyclic rings, including benzothiazole derivatives, influence the dye's absorption wavelength. researchgate.net This tunability of optical properties is a critical feature for applications in technologies like dye-sensitized solar cells and optical data storage. researchgate.net